molecular formula C32H28N2O6 B15085809 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 500274-51-1

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B15085809
CAS No.: 500274-51-1
M. Wt: 536.6 g/mol
InChI Key: YQBWFNHNFBWZKX-SJCQXOIGSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C32H28N2O6 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound’s biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₃₇H₃₀N₂O₅
  • Molecular Weight : 578.65 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.

Anticancer Activity

Recent studies have indicated that derivatives similar to this compound show significant anticancer activity. For example:

  • Mechanisms : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Study : A study on a related compound demonstrated an IC50 value of 38.15 μM against Huh7 hepatocellular carcinoma cells, indicating effective suppression of cell viability and migration .

Antiviral Activity

Preliminary research suggests potential antiviral effects against various viruses:

  • Mechanism : The compound may inhibit viral replication through interference with viral polymerases or reverse transcriptases.
  • IC50 Values : Similar compounds have shown IC50 values in the low micromolar range against resistant strains of viruses, suggesting that this compound might exhibit comparable activity .

Research Findings

A summary of key findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityIC50 ValueNotes
Antiviral1.1 µMEffective against delavirdine-resistant strains
Anticancer38.15 µMSignificant suppression of Huh7 cell viability
Antioxidant40.4 µg/mLExhibited free radical scavenging activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Interacts with specific enzymes involved in cancer cell proliferation and viral replication.
  • Cell Signaling Modulation : Alters pathways associated with apoptosis and cell survival, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : Exhibits antioxidant properties that may reduce oxidative stress in cells.

Properties

CAS No.

500274-51-1

Molecular Formula

C32H28N2O6

Molecular Weight

536.6 g/mol

IUPAC Name

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C32H28N2O6/c1-20-15-24(40-19-21-7-4-3-5-8-21)11-12-25(20)30(36)28-29(23-10-13-26(35)27(16-23)39-2)34(32(38)31(28)37)18-22-9-6-14-33-17-22/h3-17,29,35-36H,18-19H2,1-2H3/b30-28+

InChI Key

YQBWFNHNFBWZKX-SJCQXOIGSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)O

Origin of Product

United States

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